![molecular formula C20H21ClN2O2S2 B2823408 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 890959-19-0](/img/structure/B2823408.png)
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
DNA Interaction and Anticancer Activity
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, has demonstrated their potential in DNA binding, cleavage, and genotoxicity. These complexes exhibit anticancer activity by inducing apoptosis in tumor cells, with variations in the sulfonamide derivative affecting their interaction with DNA and their efficiency in cleaving DNA. The study suggests the importance of sulfonamide derivatives in developing anticancer strategies (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
N-Ethyl-N-Methylbenzenesulfonamide Derivatives
A study on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has shown these compounds' effectiveness as antimicrobial and antiproliferative agents. The research highlights the synthesis process and the biological screening of these derivatives against various human cell lines, showcasing their potential in medical applications (Shimaa M. Abd El-Gilil, 2019).
Antifungal and Anti-HIV Activities
Benzenesulfonamides with Antifungal and Anti-HIV Properties
A series of novel benzenesulfonamides have been synthesized and tested for their antifungal and anti-HIV activities. These compounds offer a promising avenue for developing new therapeutic agents against fungal infections and HIV (Zareef et al., 2007).
Molecular Docking and Biological Screening
Biphenylsulfonamide Endothelin Antagonists
In the context of cardiovascular research, biphenylsulfonamides have been identified as potent endothelin-A selective antagonists. The study explores the structure-activity relationships of these compounds and their pharmacological evaluation, highlighting their potential in treating conditions related to endothelin-1, such as hypertension (Murugesan et al., 1998).
UV Protection and Antimicrobial Properties for Cotton Fabrics
Thiazole Azodyes Containing Sulfonamide Moiety
Research into thiazole azodyes containing a sulfonamide moiety has shown their application in providing UV protection and antimicrobial properties to cotton fabrics. This demonstrates the compound's utility in enhancing the functional properties of textiles, indicating its versatility beyond pharmaceutical uses (Mohamed et al., 2020).
Future Directions
The future directions for research on this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially reveal novel applications for this compound in various fields such as medicine, materials science, and environmental science .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-13-4-9-19(14(2)12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-5-7-17(21)8-6-16/h4-9,12,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBFQNXSDMMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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